molecular formula C18H21Cl2N3O3 B2522527 2-(2,4-Dichlorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1209237-38-6

2-(2,4-Dichlorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2522527
CAS No.: 1209237-38-6
M. Wt: 398.28
InChI Key: NVLGJCYQQHIYJA-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a novel synthetic chemical hybrid designed for advanced research applications. This compound features a 2,4-dichlorophenoxyacetate moiety, a motif known to function as a synthetic auxin herbicide that induces uncontrolled growth and senescence in susceptible broadleaf plants by mimicking natural plant hormones . This herbicidal activity is linked to its ability to be absorbed through leaves and translocated to plant meristems, causing disruptive growth . The structure is integrated with a 5-isopropyl-1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry noted for its diverse biological profile. The 1,3,4-oxadiazole class is extensively investigated for its anticancer potential, with derivatives shown to act through mechanisms such as the inhibition of key enzymes including thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . This moiety is also recognized for its ability to selectively interact with nucleic acids, enzymes, and globular proteins, making it a valuable component in drug discovery . The molecule is further functionalized with a piperidine ring, a common feature in pharmaceuticals that can influence the compound's bioavailability and target binding affinity. This unique combination of structural features makes 2-(2,4-Dichlorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone a compelling candidate for research in agrochemical sciences, particularly in the study of novel herbicide modes of action, and in life sciences for the development of new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O3/c1-11(2)17-21-22-18(26-17)12-5-7-23(8-6-12)16(24)10-25-15-4-3-13(19)9-14(15)20/h3-4,9,11-12H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLGJCYQQHIYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that combines structural elements associated with both herbicidal and potential therapeutic activities. Its unique structure suggests a variety of biological activities, particularly in the realms of herbicidal efficacy and pharmaceutical applications.

Chemical Structure

The compound can be broken down into two significant moieties:

  • 2,4-Dichlorophenoxy : This part is known for its herbicidal properties.
  • 5-Isopropyl-1,3,4-oxadiazol-2-yl piperidin : This segment is associated with various biological activities, including anticancer properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas based on existing research findings:

1. Herbicidal Activity

The 2,4-Dichlorophenoxy moiety is a well-established herbicide known for its effectiveness in controlling broadleaf weeds. It operates by mimicking natural plant hormones (auxins), leading to uncontrolled growth and ultimately plant death. Research indicates that formulations containing 2,4-D are among the most widely used herbicides globally due to their efficacy and relatively low cost .

2. Anticancer Potential

The oxadiazole ring in the compound has been studied for its anticancer properties. Recent literature highlights that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing oxadiazole have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Table 1: Summary of Anticancer Activities of Oxadiazole Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
5-Isopropyl-1,3,4-OxadiazoleBreast Cancer15Induction of apoptosis
5-Isopropyl-1,3,4-OxadiazoleLung Cancer10Cell cycle arrest
5-Isopropyl-1,3,4-OxadiazoleColon Cancer12Inhibition of proliferation

3. Anti-inflammatory Effects

Emerging studies suggest that compounds with oxadiazole structures may possess anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines and could be beneficial in treating conditions characterized by inflammation .

Case Studies

Several case studies have investigated the biological activity of similar compounds to understand their mechanisms better:

  • Study on Oxadiazole Derivatives : A study published in Pharmaceutical Research highlighted the anticancer activity of various oxadiazole derivatives. The study found that modifications to the oxadiazole structure significantly impacted biological activity and suggested potential pathways for drug development .
  • Herbicidal Efficacy Trials : Field trials conducted on crops treated with formulations containing 2-(2,4-Dichlorophenoxy) demonstrated effective weed control without significant phytotoxicity to the crops themselves. These trials confirmed the compound's utility in agricultural applications .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole ring exhibit promising anticancer properties. For example, derivatives of 1,3,4-oxadiazoles have shown efficacy against various cancer cell lines. A study demonstrated that certain oxadiazole derivatives significantly inhibited the proliferation of leukemia cells (CCRF-CEM and K-562) and breast cancer cells (T-47D) at concentrations as low as 104M10^{-4}M .

Antimicrobial Properties

The presence of the piperidine and oxadiazole moieties in the compound suggests potential antimicrobial activity. Similar compounds have been reported to exhibit antimicrobial effects against a range of pathogens. For instance, derivatives with structural similarities have been noted for their effectiveness against both gram-positive and gram-negative bacteria .

Herbicidal Activity

The dichlorophenoxy group is known for its herbicidal properties. The compound could potentially function as a selective herbicide targeting broadleaf weeds while sparing grasses. The structural similarity to established herbicides like 2,4-D suggests that it may share similar mechanisms of action by disrupting plant growth processes .

Molecular Interactions

Molecular docking studies have been employed to understand how this compound interacts with biological targets. The oxadiazole ring may facilitate hydrogen bonding and hydrophobic interactions with proteins involved in cancer progression or microbial resistance mechanisms .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
5-(4-Methylpiperidin-1-yl)-2-(2,4-dichlorophenoxy)-1,3,4-oxadiazolSimilar oxadiazole and piperidine structureAntimicrobial
2-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(piperidin-4-yl)acetamideContains a piperidine and phenoxy groupAnticancer
5-Isopropyl-1-(4-methylpiperidin-1-yl)-1,3,4-thiadiazoleRelated thiadiazole instead of oxadiazoleAntimicrobial

This table illustrates how the unique combination of functional groups in 2-(2,4-Dichlorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone may enhance its specificity and efficacy compared to other similar compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with four structurally related derivatives (Table 1), highlighting variations in substituents, heterocycles, and molecular properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound : 2-(2,4-Dichlorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone 2,4-Dichlorophenoxy; 5-isopropyl-1,3,4-oxadiazole C₁₈H₂₂Cl₂N₃O₃ ~398.9 High lipophilicity due to Cl substituents; rigid piperidine-oxadiazole core.
1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone 4-Methoxyphenyl; 5-isopropyl-1,3,4-oxadiazole C₁₉H₂₅N₃O₃ 343.4 Reduced lipophilicity (methoxy vs. Cl); potential for improved solubility.
2-(4-Chlorophenoxy)-1-(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone 4-Chlorophenoxy; piperazine-pyridine; 1,2,4-oxadiazole C₂₂H₂₂ClN₅O₃ 439.9 Extended conjugation (pyridine); increased molecular weight and polarity.
1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone Indole; 5-cyclopropyl-1,3,4-oxadiazole C₂₀H₂₂N₄O₂ 350.4 Indole moiety may enhance π-π interactions; cyclopropyl adds steric bulk.
1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone 4-Isopropylsulfonylphenyl; thiadiazole-furan C₂₂H₂₅N₃O₄S₂ 459.6 Sulfonyl group improves solubility; thiadiazole alters electronic properties.

Key Trends and Implications

Substituent Effects: Halogen vs.

Molecular Weight and Complexity :

  • The piperazine-pyridine hybrid in increases molecular weight (439.9 g/mol) compared to the target compound (~398.9 g/mol), which may influence bioavailability.

Functional Group Contributions :

  • Sulfonyl Groups : The isopropylsulfonylphenyl group in introduces strong electron-withdrawing effects and polarity, likely improving solubility but reducing passive diffusion.
  • Indole Moieties : The indole substituent in could facilitate interactions with aromatic residues in biological targets.

Research Findings and Gaps

  • Synthetic Routes : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, suggesting similar pathways for the target compound .
  • Biological Data: No explicit activity data is provided for the target compound.
  • Physicochemical Predictions : Computational modeling (e.g., LogP calculations) would be required to quantify solubility and permeability differences among analogs.

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